Terbium chloride

描述

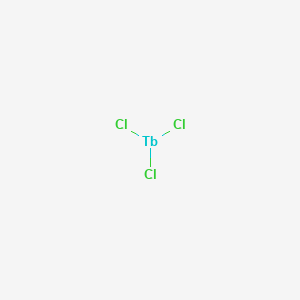

Terbium (III) chloride is a white, hygroscopic powder . It is generally used where Tb3+ ions can be used to check for the presence of microbes . Terbium chloride is applied to the test area, which is then illuminated with UV light. Within minutes, any live endospores present will glow green .

Synthesis Analysis

Terbium (III) chloride can be synthesized by reacting terbium (III) oxide and hydrochloric acid . It can also be obtained by direct reaction of the elements . Terbium (III) chloride hexahydrate can be used to study the effect of Tb (III) ions on the micellization properties of surfactants. It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in the food .Molecular Structure Analysis

Terbium (III) chloride crystallizes in an orthorhombic plutonium (III) bromide crystal structure with space group Cmcm (No. 63) . It can form a complex Tb (gly) 3 Cl 3 ·3H 2 O with glycine .Chemical Reactions Analysis

Terbium (III) chloride can react with water to form Terbium (III) hydroxide and hydrogen gas . It can also react with oxygen to form Terbium (III, IV) oxide .Physical And Chemical Properties Analysis

Terbium (III) chloride is a white, hygroscopic powder . It has a density of 4.35 g/cm³ . The melting point is 558°C and it is soluble in water .科研应用

Trace Amounts Detection in Water

Terbium chloride is used in solid-phase extraction methods for preconcentration of trace amounts of terbium in water samples. This method is effective due to terbium's sorption affinity, making it suitable for spectrophotometric determination of terbium ions in aqueous solutions (Vasylechko et al., 2015).

Luminescence Properties

Terbium(III) chloride shows luminescence when encapsulated in porous glass. The concentration of terbium(III) chloride affects the luminescence parameters, which is useful in various applications including sensing and imaging technologies (Gavronskaya et al., 2007).

Electrochemical Behavior

The electrochemical properties of terbium in chloride media have been studied extensively. For instance, the behavior of terbium at a tungsten electrode in molten LiCl-KCl has been investigated, revealing insights into the deposition of metallic terbium from chloride mixtures and its electrocrystallization process (Bermejo et al., 2008).

Medical and Imaging Applications

Terbium chloride is used in the synthesis and characterization of magnetic drug carriers. These carriers, modified with terbium ions, extend applications in targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).

RNA Structure Analysis

Terbium ions serve as sensitive probes for studying RNA tertiary structure and folding, such as in the case of human tRNALys,3. Terbium's high affinity for RNA makes it an effective tool for detecting structural changes in RNA (Hargittai & Musier-Forsyth, 2000).

Fluorescent Materials Development

Terbium chloride is utilized in the preparation of composite fluorescent materials, such as those combining terbium complexes with calcium carbonate. These materials exhibit high thermal stability and fluorescence, relevant in the production of rare earth fluorescent materials (Song et al., 2018).

未来方向

Terbium (III) chloride is used in the semiconductor industry . The hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It can also be used to study the effect of Tb (III) ions on the micellization properties of surfactants . Future research may explore more applications of Terbium (III) chloride in various fields.

性质

IUPAC Name |

trichloroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISHBQNVWAVFU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13798-24-8 (hexahydrate) | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064926 | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloride hexahydrate: Deliquescent crystals that are very soluble in water; [Merck Index] | |

| Record name | Terbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Terbium chloride | |

CAS RN |

10042-88-3 | |

| Record name | Terbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium (III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

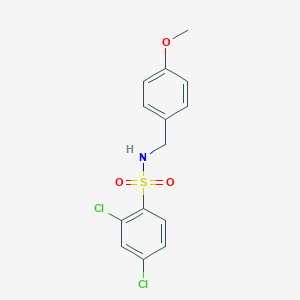

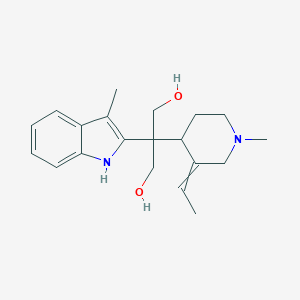

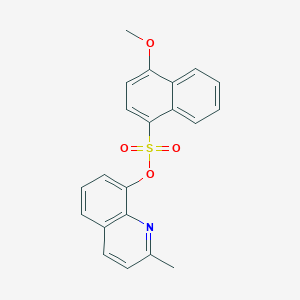

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)